molecular formula C16H13NO4 B2838958 methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 325693-74-1

methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B2838958
CAS No.: 325693-74-1
M. Wt: 283.283
InChI Key: ZTHWUGADPLOCHI-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound with a unique structure comprising a benzene ring fused to an isoquinoline structure, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate. One common approach involves the cyclization of appropriate precursors. For example, an anhydride derivative of phthalic acid may undergo a condensation reaction with an amino acid derivative, followed by esterification.

Steps:

  • Cyclization: An anhydride derivative reacts with a suitable amino acid under acidic or basic conditions.

  • Esterification: The resulting product is treated with methanol and an acid catalyst to form the ester.

Industrial Production Methods

For large-scale production, employing continuous flow reactors for cyclization and esterification processes may enhance yield and efficiency. This approach reduces reaction times and improves safety by minimizing the accumulation of hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo oxidation, where the ester group or the benzene ring may be oxidized to form corresponding carboxylic acid derivatives or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the isoquinoline structure to form dihydro derivatives.

Substitution: Substitution reactions may occur at the benzene ring, introducing various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: Formation of carboxylic acids or quinones.

  • Reduction: Formation of alcohols or dihydro derivatives.

  • Substitution: Formation of halogenated or alkyl-substituted isoquinolines.

Scientific Research Applications

Chemistry

This compound is often used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations, making it valuable in developing new synthetic methodologies.

Biology

Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate may act as a scaffold for designing biologically active molecules. Its derivatives have potential as enzyme inhibitors or receptor ligands, contributing to drug discovery and development.

Medicine

Potential medicinal applications include exploring its derivatives for anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating the compound's role in modifying biological pathways and its potential therapeutic effects.

Industry

In industry, this compound can be used in the production of dyes, pigments, and specialty chemicals. Its stable structure and reactive sites make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate: This compound has a similar structure but with a butanoate ester group.

  • Ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate: This analogue features an ethyl ester group instead of a methyl group.

Uniqueness

Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate stands out due to its specific ester functionality, impacting its reactivity and biological activity. The methyl group may influence its solubility, stability, and interactions with biological targets differently compared to its analogues.

In essence, this compound is a fascinating compound with diverse applications and potential for further research and industrial use. Its unique structure and reactive sites make it an attractive candidate for various chemical transformations and scientific investigations.

Properties

IUPAC Name

methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWUGADPLOCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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